molecular formula C48H69N15O14S2 B1631468 Argipressin acetate CAS No. 83968-48-3

Argipressin acetate

Katalognummer: B1631468
CAS-Nummer: 83968-48-3
Molekulargewicht: 1144.3 g/mol
InChI-Schlüssel: ZHFGXNMADRRGQP-HPILINOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of argipressin acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Argipressin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified biological activities. These analogs can be used to study the structure-activity relationship of the peptide .

Wissenschaftliche Forschungsanwendungen

Management of Diabetes Insipidus

Argipressin acetate is indicated for treating central diabetes insipidus (DI), where the body fails to produce adequate amounts of antidiuretic hormone (ADH). In cases where desmopressin (a synthetic analog) is ineffective or contraindicated, argipressin may be utilized.

  • Dosage : Typically administered intravenously at a rate of 0.00025 to 0.001 units/kg/hour, titrated based on urine output and serum sodium levels .

Treatment of Shock States

Argipressin is employed as a vasopressor in various shock states, particularly in septic shock where traditional catecholamine therapies are insufficient.

  • Efficacy : A meta-analysis indicated that argipressin could reduce the need for catecholamines while improving hemodynamic stability. However, it has been associated with an increased risk of myocardial ischemia and arrhythmias at higher doses .

Case Study Example : In a cohort of patients with septic shock resistant to norepinephrine, argipressin administration resulted in improved mean arterial pressure without significant adverse effects when used judiciously .

Gastrointestinal Bleeding Control

Argipressin has been used to manage bleeding esophageal varices due to portal hypertension. It promotes vasoconstriction of splanchnic vessels, thereby reducing portal pressure.

  • Clinical Findings : A review of 15 pediatric cases showed that argipressin effectively controlled variceal bleeding in 9 instances when administered at doses ranging from 0.1 to 0.2 units/minute .

Pulmonary Hypertension in Neonates

Recent studies have explored the use of argipressin as a rescue therapy for refractory pulmonary hypertension in neonates.

  • Results : A small pilot trial demonstrated that argipressin improved oxygenation indices without significant adverse effects on serum sodium levels .

Comparative Efficacy Table

Below is a comparative table summarizing key applications and findings related to this compound:

ApplicationDosage RangeEfficacy SummaryReferences
Diabetes Insipidus0.00025 - 0.001 units/kg/hourEffective for central DI; requires monitoring
Septic Shock0.01 - 0.04 units/minuteReduces catecholamine needs; risk of myocardial ischemia
Gastrointestinal Bleeding0.1 - 0.2 units/minuteEffective in controlling variceal bleeding
Pulmonary Hypertension (Neonates)0.0002 - 0.0004 units/kg/minImproved oxygenation without adverse sodium changes

Safety Profile and Considerations

While argipressin has beneficial effects, it carries risks such as:

  • Cardiovascular Effects : Potential for myocardial ischemia and arrhythmias.
  • Electrolyte Imbalances : Can cause hyponatremia due to its water-retaining properties.
  • Monitoring Requirements : Continuous monitoring is essential during administration to mitigate risks associated with its potent effects on vascular tone and fluid balance .

Wirkmechanismus

Argipressin acetate exerts its effects by binding to vasopressin receptors (V1, V2, and V3) located on the surface of target cells. The binding of this compound to these receptors activates intracellular signaling pathways that lead to vasoconstriction and water reabsorption in the kidneys . The primary molecular targets include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Argipressin Acetate

This compound is unique due to its balanced vasoconstrictive and antidiuretic activities, making it suitable for a variety of medical applications. Its ability to bind to multiple vasopressin receptors allows for diverse physiological effects, which can be harnessed for therapeutic purposes .

Biologische Aktivität

Argipressin acetate, also known as 8-L-arginine-vasopressin, is a synthetic analog of the naturally occurring hormone arginine vasopressin (AVP). This peptide hormone plays a crucial role in various physiological processes, including osmoregulation, blood pressure regulation, and fluid balance. Understanding the biological activity of this compound is essential for its application in research and potential therapeutic contexts.

This compound has the following chemical characteristics:

  • CAS Number : 129979-57-3
  • Molecular Formula : C_46H_65N_15O_12S_2
  • Molecular Weight : 1050.20 g/mol
  • Solubility : Soluble in water at a concentration of 1 mg/ml .

This compound primarily exerts its effects through binding to specific vasopressin receptors:

  • V1 Receptor : Mediates vasoconstriction and increases blood pressure.
  • V2 Receptor : Involved in water reabsorption in the kidneys, enhancing antidiuretic effects.
  • V3 Receptor : Influences the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.

Binding Affinity

The binding affinity of this compound to V1 and V2 receptors has been quantified:

  • Kd values for V1 receptor : 1.31 nM (A7r5 rat aortic smooth muscle cells) and 1.44 nM (neonatal rat cardiomyocytes) .

Physiological Effects

This compound influences multiple physiological systems:

1. Osmoregulation

This compound plays a pivotal role in maintaining plasma osmolality. It is released in response to increased plasma osmolarity or decreased blood volume, promoting water reabsorption in the kidneys and thus concentrating urine.

2. Cardiovascular Effects

The compound induces vasoconstriction, leading to increased systemic vascular resistance and elevated blood pressure. In studies involving rat models, administration of this compound resulted in:

  • Increased heart rate and mean arterial pressure (MAP) when injected into specific brain regions at doses between 100-600 ng .

3. Neurological Impact

While AVP does not cross the blood-brain barrier effectively, it has been implicated in cognitive functions such as learning and memory through peripheral mechanisms .

Case Study 1: AVP in Stroke Management

A recent study highlighted the potential use of AVP receptor antagonists, including argipressin analogs, for managing edema formation and intracranial pressure in stroke patients. The study indicated that AVP levels correlate with clinical outcomes in stroke, suggesting a therapeutic window for this compound .

Case Study 2: Sepsis Treatment

Research has demonstrated that argipressin can be beneficial in treating refractory vasodilatory hypotension during septic shock. The administration of AVP analogs has shown improvements in hemodynamic stability and reduced mortality rates among patients with septic shock .

Summary Table of Biological Activities

Biological Activity Mechanism Outcome
OsmoregulationBinds to V2 receptorsIncreased water reabsorption
VasoconstrictionBinds to V1 receptorsElevated blood pressure
Hormonal RegulationStimulates ACTH release via V3 receptorsModulates stress response
Cognitive FunctionsPeripheral effects on cognitionPotential enhancement of learning and memory

Eigenschaften

CAS-Nummer

83968-48-3

Molekularformel

C48H69N15O14S2

Molekulargewicht

1144.3 g/mol

IUPAC-Name

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1

InChI-Schlüssel

ZHFGXNMADRRGQP-HPILINOVSA-N

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomerische SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Kanonische SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Key on ui other cas no.

129979-57-3
113-79-1
83968-48-3

Piktogramme

Irritant

Sequenz

CYFQNCPRG

Synonyme

Arg Vasopressin
Arg-Vasopressin
Arginine Vasopressin
Argipressin
Argipressin Tannate
Vasopressin, Arginine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.